![molecular formula C15H9NO4S B14655062 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one CAS No. 40202-08-2](/img/structure/B14655062.png)
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is an organic compound characterized by a benzofuranone core structure with a nitrophenyl sulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one typically involves the reaction of 4-nitrothiophenol with a benzofuranone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted benzofuranone derivatives
Scientific Research Applications
3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Methylphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Methoxyphenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
- 3-{[(4-Bromophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one
Uniqueness
Compared to similar compounds, 3-{[(4-Nitrophenyl)sulfanyl]methylidene}-2-benzofuran-1(3H)-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and enhances its biological activity .
Properties
CAS No. |
40202-08-2 |
|---|---|
Molecular Formula |
C15H9NO4S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)sulfanylmethylidene]-2-benzofuran-1-one |
InChI |
InChI=1S/C15H9NO4S/c17-15-13-4-2-1-3-12(13)14(20-15)9-21-11-7-5-10(6-8-11)16(18)19/h1-9H |
InChI Key |
KIPQYINHWSTKDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CSC3=CC=C(C=C3)[N+](=O)[O-])OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


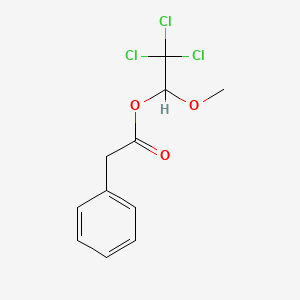
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
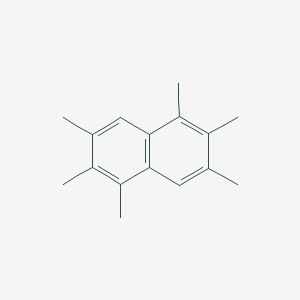
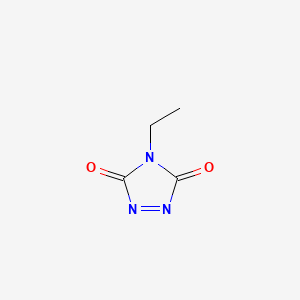
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

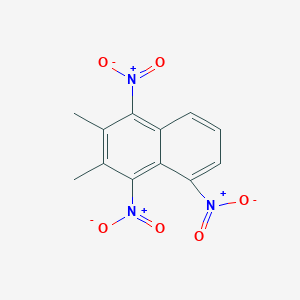
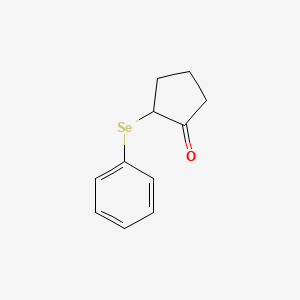
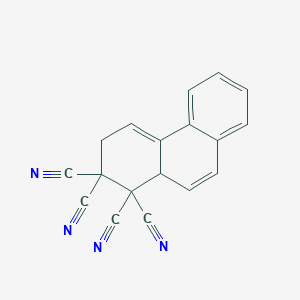
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
![4-Ethyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14655073.png)
